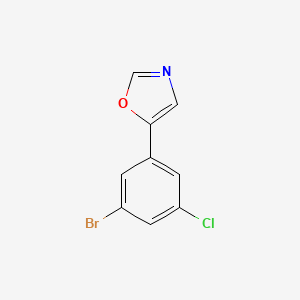

5-(3-bromo-5-chlorophenyl)oxazole

Description

Significance of Oxazole (B20620) Core Structures in Advanced Chemical Research

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. wikipedia.org This structural motif is found in a vast array of natural products and synthetic molecules, many of which exhibit significant biological activity. nih.gov The oxazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov

The stability of the oxazole ring, coupled with its capacity for diverse substitutions at various positions, makes it a versatile building block in the synthesis of complex molecules. tandfonline.com Researchers have incorporated oxazole rings into compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov

Contextualizing Halogenated Aromatic Heterocycles: A Research Perspective

Halogenated aromatic compounds are crucial components in pharmaceuticals, agrochemicals, and materials science. The inclusion of halogen atoms like bromine and chlorine into an aromatic or heterocyclic structure can profoundly influence the molecule's physicochemical properties. researchgate.net Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

The presence of both bromine and chlorine on the phenyl ring of 5-(3-bromo-5-chlorophenyl)oxazole offers multiple sites for further chemical modification through reactions like cross-coupling, which is a cornerstone of modern synthetic chemistry. This makes such compounds valuable intermediates in the construction of more complex molecular architectures.

Overview of Current Research Trajectories in Advanced Synthesis and Characterization of Complex Organic Molecules

Modern organic synthesis is increasingly focused on the development of efficient, selective, and sustainable methods for constructing complex molecules. Key trends include the use of catalysis, particularly with transition metals, to forge new chemical bonds with high precision.

The synthesis of molecules like this compound would likely employ well-established synthetic strategies that allow for the controlled assembly of its constituent parts. The characterization of such a compound would rely on a suite of sophisticated analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm its structure and purity.

Advanced Synthesis and Characterization

Potential Synthetic Methodologies

Two of the most prominent methods for synthesizing 5-substituted oxazoles are the Van Leusen and the Robinson-Gabriel syntheses.

The Van Leusen Oxazole Synthesis: This method is a powerful tool for creating 5-substituted oxazoles from aldehydes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.org For the synthesis of this compound, the likely starting material would be 3-bromo-5-chlorobenzaldehyde (B66651). biosynth.com This aldehyde would react with TosMIC to form the desired oxazole ring. mdpi.com

The Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of a 2-acylamino-ketone to form the oxazole core. wikipedia.orgsynarchive.com This approach would require a more complex starting material derived from 3-bromo-5-chlorobenzoic acid, which would need to be converted into the corresponding 2-acylamino-ketone before cyclization.

Below is a table outlining the potential starting materials and key reagents for these synthetic routes.

| Synthetic Route | Key Starting Material | Primary Reagent | General Conditions |

| Van Leusen Synthesis | 3-bromo-5-chlorobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Basic conditions (e.g., K2CO3) in a suitable solvent (e.g., methanol) |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone derived from 3-bromo-5-chlorobenzoic acid | Dehydrating agent (e.g., H2SO4, P2O5) | Typically requires heating |

Physicochemical and Spectroscopic Properties (Inferred)

Direct experimental data for this compound is not publicly available. However, based on the properties of similar halogenated phenyl-oxazoles, we can infer some of its likely characteristics.

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C9H4BrClNO | Based on its chemical structure |

| Molecular Weight | ~272.5 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Similar aromatic compounds are typically solids |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) | Based on the properties of other substituted oxazoles |

| ¹H NMR | Aromatic protons on the phenyl ring would appear as distinct signals. The proton on the oxazole ring would also have a characteristic chemical shift. | General principles of NMR spectroscopy for aromatic and heterocyclic compounds |

| ¹³C NMR | Carbon signals for the phenyl and oxazole rings would be observable, with their chemical shifts influenced by the halogen substituents. | General principles of NMR spectroscopy for aromatic and heterocyclic compounds |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. | The distinct isotopic signatures of bromine and chlorine are readily detectable by mass spectrometry. |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-5-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZGUKGPVRRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 5 3 Bromo 5 Chlorophenyl Oxazole

Novel Synthetic Routes to the 5-(3-bromo-5-chlorophenyl)oxazole Scaffold

Traditional methods for oxazole (B20620) synthesis, like the Robinson-Gabriel synthesis, often require harsh conditions and may not be suitable for substrates with sensitive functional groups. thieme-connect.com Consequently, the development of novel synthetic routes that offer milder conditions and greater functional group tolerance is an active area of research.

One modern approach involves the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde as precursors. nih.gov This method proceeds in a one-pot reaction under relatively mild conditions to yield 5-substituted oxazoles. nih.gov For the synthesis of this compound, 3-bromo-5-chlorobenzaldehyde (B66651) would be the required aldehyde component. The reaction can be promoted by a base, and recent advancements have demonstrated the use of catalytic amounts of base at lower temperatures in environmentally friendly solvents like water, facilitated by β-cyclodextrin. nih.gov

Another innovative strategy is the [3+2] cycloaddition of unsymmetrical internal alkynes with a 1,3-N,O-dipole equivalent under gold catalysis. rsc.org This method allows for the highly regioselective synthesis of 2,4,5-trisubstituted oxazoles. rsc.org While this specific example leads to a different substitution pattern, the underlying principle of cycloaddition offers a potential pathway to the target molecule with appropriate starting materials.

Furthermore, a modified approach for synthesizing 2-amino-5-substituted-1,3-oxazole derivatives has been developed using α-azido ketones and isothiocyanates in the presence of polymer-supported triphenylphosphine (B44618) under mild, microwave-irradiated conditions. tandfonline.com This method could potentially be adapted for the synthesis of the this compound scaffold by employing a 2-azidoacetophenone derived from 3-bromo-5-chloroacetophenone. estranky.sk

Finally, new routes to 5-substituted oxazoles have been developed through the ultrasound-promoted desulfonylation of 5-substituted 4-tosyloxazoles, which are prepared from TosMIC and carboxylic acid chlorides. rsc.org

Regioselective Functionalization Strategies for the Phenyl and Oxazole Moieties

The ability to selectively introduce functional groups onto both the phenyl and oxazole rings is crucial for creating a library of analogs for structure-activity relationship (SAR) studies. nih.govacs.org

Functionalization of the Oxazole Ring:

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the oxazole core. Palladium catalysis, in particular, has been extensively used. organic-chemistry.org By carefully selecting the ligand and reaction conditions, direct arylation of the oxazole ring can be directed to either the C-2 or C-5 position with high selectivity. acs.orgorganic-chemistry.org For instance, C-5 arylation is favored in polar solvents with specific phosphine (B1218219) ligands, while C-2 arylation is preferred in nonpolar solvents with other phosphine ligands. acs.orgorganic-chemistry.org This allows for the sequential introduction of different aryl groups at these positions.

Furthermore, a general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed through successive metalations of oxazole using TMPMgCl·LiCl or TMPZnCl·LiCl. acs.orgfigshare.com These magnesiated or zincated intermediates are stable and react with various electrophiles, enabling the controlled introduction of substituents at different positions on the oxazole ring. acs.orgfigshare.com

Functionalization of the Phenyl Ring:

The bromine and chlorine atoms on the phenyl ring of this compound serve as handles for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are well-established methods for introducing new carbon-carbon and carbon-nitrogen bonds at the positions of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Catalytic Approaches in the Synthesis of this compound Precursors

The synthesis of the key precursors for this compound, such as 3-bromo-5-chlorobenzaldehyde or 3-bromo-5-chloro-substituted benzamides and ketones, often relies on catalytic methods.

Palladium-catalyzed reactions are central to many synthetic strategies for oxazole precursors. For example, a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones involves a palladium-catalyzed C-N bond formation followed by a C-O bond formation to close the ring. thieme-connect.comorganic-chemistry.org This approach utilizes palladium acetate (B1210297) as the catalyst, K2S2O8 as an oxidant, and CuBr2 as a promoter, and it demonstrates broad substrate scope and functional group tolerance. thieme-connect.comorganic-chemistry.org

Rhodium(II)-catalyzed reactions of styryl diazoacetates with aryl oximes provide an efficient one-step synthesis of multi-functionalized oxazole derivatives in high yields under mild conditions. nih.gov This method represents a significant improvement over previously reported reactions with nitriles. nih.gov

Gold-catalyzed reactions have also been employed in the synthesis of oxazoles. For instance, the gold(I)-catalyzed reaction between phenylacetylene, pyridine (B92270) N-oxide, and acetonitrile (B52724) leads to the formation of an oxazole product via a putative gold-α-oxocarbene intermediate. nih.govresearchgate.net Another gold-catalyzed method involves the [3+2] annulation between alkynes and carboxamides. researchgate.net

Silver-catalyzed synthesis of oxazoles has been achieved through the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides. nih.gov

Interactive Data Table: Catalytic Approaches in Oxazole Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Pd(OAc)2 / K2S2O8 / CuBr2 | Oxidative Cyclization | Amides and Ketones | High efficiency, broad substrate scope. thieme-connect.comorganic-chemistry.org |

| Dirhodium(II) acetate | Diazo Compound Reaction | Styryl diazoacetate and Aryl oximes | One-step, high yield, mild conditions. nih.gov |

| Gold(I) catalysts | Cycloaddition/Annulation | Alkynes, N-oxides, Nitriles/Carboxamides | Formation of elusive gold-α-oxocarbene intermediates. nih.govresearchgate.net |

| Silver catalysts | Oxidative Decarboxylation | α-oxocarboxylates and Isocyanides | Novel strategy for oxazole ring construction. nih.gov |

Mechanistic Insights into Key Reaction Steps: Kinetic and Spectroscopic Investigations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methods. Several studies have provided mechanistic insights into oxazole formation.

In the palladium-catalyzed synthesis from amides and ketones , mechanistic studies suggest a pathway involving dehydration condensation, imine/enamine isomerization, and palladium-catalyzed C-H activation, followed by reductive elimination. organic-chemistry.org Control experiments have confirmed the essential roles of both the palladium and copper catalysts. organic-chemistry.org

For the gold(I)-catalyzed reaction , a novel mass spectrometric method called "delayed reactant labeling" was used to track consecutive and parallel reactions. nih.govresearchgate.net This study revealed that the intramolecular formation of a pyridine adduct of a gold-α-oxocarbene competes with the formation of the oxazole product. The reaction mechanism likely involves a competition between acetonitrile and pyridine in a nearly barrierless reaction with the putative gold-α-oxocarbene within the solvent cage. nih.govresearchgate.net

Spectroscopic investigations have also been employed to study the electronic properties and excited states of oxazole derivatives. nih.gov Core spectroscopy of oxazole has been investigated, with theoretical calculations helping to describe the complex resonant Auger electron spectra. aip.org Furthermore, the atmospheric chemistry of oxazole has been studied, with density functional theory (DFT) calculations used to investigate the mechanism and kinetics of the oxidation reaction initiated by OH radicals. rsc.org These studies show that OH radical attack on the carbon atoms of the oxazole ring is significantly faster than H-abstraction. rsc.org

Development of Sustainable Synthetic Protocols for Halogenated Oxazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govrsc.orgresearchgate.net This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

For the synthesis of halogenated oxazoles, several sustainable approaches can be considered. The use of water as a solvent in the van Leusen reaction, as mentioned earlier, is a significant step towards a greener process. nih.govMicrowave-assisted synthesis can often reduce reaction times and energy consumption. tandfonline.com The use of polymer-supported reagents , such as polymer-supported triphenylphosphine, facilitates product purification by simple filtration, reducing the use of chromatography solvents. tandfonline.com

The development of photoredox-catalyzed reactions also presents a sustainable alternative, often proceeding under mild conditions using visible light. organic-chemistry.org A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been developed for the preparation of substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org

Comprehensive Spectroscopic and Crystallographic Analysis of 5 3 Bromo 5 Chlorophenyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 5-(3-bromo-5-chlorophenyl)oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

Based on data from structurally related substituted phenyl-oxazole and -isoxazole compounds, the following NMR data can be predicted. rsc.orgrsc.orgbiointerfaceresearch.com

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | 7.8 - 8.0 | t | ~1.7 |

| H-4' | 7.6 - 7.8 | t | ~1.8 |

| H-6' | 7.5 - 7.7 | t | ~1.7 |

| H-2 (oxazole) | 7.9 - 8.1 | s | - |

| H-4 (oxazole) | 7.2 - 7.4 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 (oxazole) | 150 - 152 |

| C-2 (oxazole) | 151 - 153 |

| C-4 (oxazole) | 122 - 124 |

| C-1' | 134 - 136 |

| C-3' | 122.5 (C-Br) |

| C-5' | 135 (C-Cl) |

| C-2' | 129 - 131 |

| C-4' | 132 - 134 |

| C-6' | 124 - 126 |

To unambiguously assign the predicted proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aromatic protons on the phenyl ring (H-2', H-4', and H-6'). Cross-peaks would be expected between these protons, confirming their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals of the protonated aromatic carbons (C-2', C-4', C-6') and the oxazole (B20620) ring protons (H-2 and H-4) to their respective carbons (C-2 and C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Correlations from the oxazole proton H-4 to the phenyl carbons C-1' and C-5, confirming the connection between the two rings.

Correlations from the phenyl protons (H-2', H-4', H-6') to the surrounding carbons within the phenyl ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. For this compound, NOESY could show correlations between the oxazole proton H-4 and the phenyl proton H-6', providing further evidence for the connectivity and conformation of the molecule.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. For a compound like this compound, ssNMR could be particularly useful for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle changes in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice. ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments would be the techniques of choice to obtain high-resolution spectra of the solid material.

Advanced Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Ultra-high-resolution mass spectrometry (UHR-MS), such as that performed on Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula.

Predicted Exact Mass and Isotopic Signature:

| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) |

| [M]⁺ | C₉H₅⁷⁹Br³⁵ClNO⁺ | 256.9290 |

| [M+2]⁺ | 258.9270 | |

| [M+4]⁺ | 260.9295 |

The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern. The M, M+2, and M+4 peaks would be observed with relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). This isotopic signature provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. The fragmentation pattern provides valuable information about the structure of the molecule. Based on the fragmentation of similar phenyl-substituted oxazoles and halogenated aromatic compounds, the following fragmentation pathways are expected. clockss.orgsci-hub.st

Predicted Fragmentation Pathways:

A primary fragmentation pathway for 5-phenyloxazoles involves the cleavage of the oxazole ring. Common losses would include the neutral loss of CO, HCN, or the entire oxazole ring from the phenyl substituent. The presence of the halogen atoms on the phenyl ring would also influence the fragmentation, with potential losses of Br, Cl, or HBr/HCl radicals or molecules.

Predicted Key Fragment Ions:

| m/z | Proposed Fragment Structure/Loss |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

| [M-Br]⁺ | Loss of bromine radical |

| [M-Cl]⁺ | Loss of chlorine radical |

| C₇H₃BrCl⁺ | Bromochlorophenyl cation |

| C₆H₄⁺ | Benzyne radical cation |

Single-Crystal X-ray Diffraction: Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related structures of substituted phenyl oxazoles allows for a detailed prediction of its molecular geometry, conformation, and intermolecular interactions. nih.govnih.govresearchgate.netvensel.orgmdpi.com

Molecular Geometry and Conformation:

It is expected that the oxazole ring itself would be essentially planar. The dihedral angle between the plane of the oxazole ring and the plane of the 3-bromo-5-chlorophenyl ring would be of significant interest. In similar structures, this angle can vary depending on the steric hindrance imposed by the substituents. For this compound, a non-coplanar arrangement is likely, with a dihedral angle that allows for a balance between electronic conjugation and steric repulsion.

Predicted Bond Lengths and Angles:

| Bond/Angle | Predicted Value |

| C-O (oxazole) | ~1.37 Å |

| C=N (oxazole) | ~1.31 Å |

| C-C (oxazole) | ~1.38 Å, ~1.42 Å |

| C-C (phenyl) | ~1.39 Å |

| C-Br | ~1.90 Å |

| C-Cl | ~1.74 Å |

| C-N-C (oxazole) | ~105° |

| C-O-C (oxazole) | ~104° |

Intermolecular Interactions:

In the solid state, the molecules of this compound would likely be held together by a combination of intermolecular forces. Given the presence of halogen atoms and aromatic rings, the following interactions are anticipated:

Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with the nitrogen or oxygen atoms of the oxazole ring of neighboring molecules.

π-π Stacking: The aromatic phenyl and oxazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the phenyl and oxazole rings could interact with the π-systems of adjacent molecules.

Analysis of Crystal Packing and Supramolecular Architectures

A single-crystal X-ray diffraction study would be the definitive method to determine the three-dimensional structure of this compound. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal how the molecules arrange themselves in the solid state, known as the crystal packing. The resulting data would allow for the identification of the crystal system, space group, and unit cell dimensions.

For related halogenated phenyl-oxazole and -isoxazole compounds, crystal structure analyses have been crucial in understanding their solid-state organization. nih.govvensel.org These studies often reveal the formation of intricate supramolecular architectures driven by various intermolecular interactions.

Halogen Bonding and Other Non-Covalent Interactions in the Solid State

The presence of both bromine and chlorine atoms on the phenyl ring of this compound makes it a prime candidate for the formation of halogen bonds. These are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. A detailed crystallographic analysis would identify the presence and geometry of any such halogen bonds (e.g., Br···O, Br···N, Cl···O, Cl···N), as well as other non-covalent interactions like π-π stacking between the aromatic rings and C-H···π interactions.

Vibrational Spectroscopy (FTIR, Raman) and Theoretical Spectral Predictions

Detailed Vibrational Mode Assignment and Functional Group Characterization

Fourier-transform infrared (FTIR) and Raman spectroscopy are essential techniques for identifying the functional groups and vibrational modes of a molecule. For this compound, the spectra would be expected to show characteristic bands for the C-H, C=C, and C-N stretching and bending vibrations of the oxazole and phenyl rings. The C-Br and C-Cl stretching vibrations would also be present, typically at lower frequencies.

In studies of related compounds, such as substituted oxazoles and pyrazoles, detailed vibrational analyses have been performed to assign the observed spectral bands to specific molecular motions. rsc.orgelsevierpure.com This is a critical step in confirming the molecular structure.

Complementary Quantum Chemical Calculations for Spectral Interpretation

To achieve a precise assignment of the vibrational modes, experimental FTIR and Raman spectra are often complemented by quantum chemical calculations. elsevierpure.com Density Functional Theory (DFT) methods are commonly employed to calculate the optimized molecular geometry and theoretical vibrational frequencies. The calculated frequencies are then scaled to better match the experimental data, allowing for a more confident assignment of each vibrational band. These calculations can also provide insights into the infrared intensities and Raman activities of the different modes.

UV-Vis and Circular Dichroism Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π-π* transitions within the aromatic phenyl and oxazole rings. The positions and intensities of these bands are influenced by the substitution pattern. For some oxazole derivatives, the maximum absorption wavelength (λmax) has been reported, providing a reference for the electronic properties of this class of compounds. rsc.org

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound is not chiral, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for characterizing their stereochemistry.

Theoretical and Computational Chemistry of 5 3 Bromo 5 Chlorophenyl Oxazole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-(3-bromo-5-chlorophenyl)oxazole. These calculations, typically initiated using methods like Hartree-Fock (HF) or more advanced post-HF methods, provide a detailed picture of the molecule's electronic architecture. The distribution of electrons within the molecule is dictated by the interplay of the oxazole (B20620) ring and the substituted phenyl group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure. For this compound, the HOMO is expected to be predominantly located on the electron-rich oxazole ring and the phenyl ring, while the LUMO is likely distributed across the π-system, extending over both rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

The presence of bromine and chlorine atoms, with their high electronegativity and lone pairs, significantly influences the molecular orbitals. They can withdraw electron density through inductive effects while donating it through resonance, creating a complex electronic landscape. The energetics of the molecule, including its total energy, zero-point vibrational energy, and thermal energies, can be calculated to determine its stability relative to potential isomers or decomposition products.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.72 |

| Electronegativity (χ) | 4.285 |

| Chemical Hardness (η) | 2.565 |

| Chemical Softness (S) | 0.195 |

| Electrophilicity Index (ω) | 3.57 |

Note: These values are hypothetical, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, and serve for illustrative purposes.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying the geometry of molecules like this compound. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(phenyl)-C(oxazole) | 1.475 | C-C-C (phenyl) | 120.1 |

| C-Br | 1.908 | C-C-Br | 119.5 |

| C-Cl | 1.745 | C-C-Cl | 119.8 |

| C=N (oxazole) | 1.305 | C(phenyl)-C(oxazole)-O | 125.4 |

| C-O (oxazole) | 1.368 | Phenyl-Oxazole Dihedral | 25.8 |

Note: Data is hypothetical, based on DFT (B3LYP/6-31G(d,p)) calculations on analogous structures and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP surface is expected to show several key features:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are anticipated to be located around the nitrogen and oxygen atoms of the oxazole ring due to their lone pairs. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potentials are expected on the hydrogen atoms. A particularly interesting feature is the likely presence of a positive region, known as a "sigma-hole," on the outermost surface of the bromine and chlorine atoms along the C-Br and C-Cl bond axes. dtic.milrsc.org This phenomenon is common in halogenated compounds and is crucial for understanding halogen bonding interactions. nih.gov

Neutral Regions (Green): These areas typically correspond to the carbon framework of the aromatic ring.

The MEP map serves as a reactivity guide, indicating that electrophiles will preferentially interact with the oxazole heteroatoms, while nucleophiles may approach the hydrogens or the halogen sigma-holes.

In Silico Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic data, which can be used to validate and interpret experimental results. For this compound, key predictable spectra include IR, Raman, and NMR.

Vibrational Spectroscopy (IR and Raman): By performing frequency calculations (usually with DFT), the vibrational modes of the molecule can be predicted. researchgate.net These calculations provide the frequencies and intensities of IR and Raman bands, which correspond to specific bond stretches, bends, and torsions. For example, characteristic peaks for C=N stretching in the oxazole ring, C-H stretching of the aromatic rings, and C-Br/C-Cl stretching can be predicted. Comparing these calculated spectra with experimental data helps confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculations predict the resonance frequency of each nucleus based on its local electronic environment. The predicted shifts for the distinct protons and carbons on the phenyl and oxazole rings can be an invaluable aid in assigning peaks in the experimental NMR spectra.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Assignment | Predicted (B3LYP/6-31G*) | Experimental (FT-IR) |

| C-H stretch (Aromatic) | 3105-3050 | 3080 |

| C=N stretch (Oxazole) | 1615 | 1610 |

| C=C stretch (Aromatic) | 1580, 1470 | 1575, 1465 |

| C-O-C stretch (Oxazole) | 1075 | 1070 |

| C-Cl stretch | 795 | 790 |

| C-Br stretch | 680 | 675 |

Note: This table presents illustrative data. Predicted values are typically scaled to better match experimental results.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. A common synthetic route for oxazoles is the Robinson-Gabriel synthesis or variations thereof. slideshare.net

Modeling a reaction mechanism involves identifying the reactants, products, and any intermediates along the reaction pathway. The most critical part of this process is locating the transition state (TS)—the highest energy point on the reaction coordinate. fiveable.me By calculating the structure and energy of the TS, the activation energy (Ea) for the reaction can be determined, which is directly related to the reaction rate.

For instance, if this compound were to undergo an electrophilic substitution on the phenyl ring, computational models could predict whether the incoming electrophile would prefer the ortho, meta, or para positions relative to the oxazole substituent and the halogens. The calculations would involve modeling the transition state for each possible pathway to determine which is energetically most favorable.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science or Catalytic Applications

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or theoretical properties of molecules with their macroscopic properties. nih.gov For a class of compounds including this compound, QSPR models could be developed to predict properties relevant to material science or catalysis.

Material Science Applications: Oxazole derivatives are known to have applications as optical brighteners and in organic electronics. researchgate.net A QSPR study could correlate calculated molecular descriptors (like the HOMO-LUMO gap, polarizability, or dipole moment) with experimental properties such as fluorescence quantum yield, absorption wavelength, or charge carrier mobility. This would allow for the virtual screening and design of new oxazole derivatives with enhanced material properties.

Catalytic Applications: The nitrogen and halogen atoms in this compound could potentially act as coordinating sites for metal catalysts. A QSPR model could be developed to relate descriptors (e.g., MEP values at the nitrogen atom, charge on the metal-coordinating atom) to the catalytic activity or selectivity of a series of related oxazole-based ligands in a specific reaction. This approach can accelerate the discovery of more efficient ligands for catalysis. nih.gov

These predictive models, once validated, provide a powerful tool for the rational design of new molecules with desired functionalities, guiding synthetic efforts toward the most promising candidates. researchgate.net

Reactivity, Derivatization, and Functionalization Chemistry of 5 3 Bromo 5 Chlorophenyl Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The 3-bromo-5-chlorophenyl ring in 5-(3-bromo-5-chlorophenyl)oxazole is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the bromine and chlorine atoms. However, these halogens are ortho, para-directing. Given the substitution pattern, electrophilic attack would be directed to the positions ortho and para to the halogens. The most likely positions for substitution are C2, C4, and C6 of the phenyl ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagent/Conditions | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 5-(3-bromo-5-chloro-2-nitrophenyl)oxazole and 5-(3-bromo-5-chloro-6-nitrophenyl)oxazole |

| Br₂/FeBr₃ | 5-(2,3-dibromo-5-chlorophenyl)oxazole and 5-(3,4-dibromo-5-chlorophenyl)oxazole |

| SO₃/H₂SO₄ | 2-bromo-4-chloro-6-(oxazol-5-yl)benzenesulfonic acid |

Nucleophilic aromatic substitution on the 3-bromo-5-chlorophenyl ring is generally difficult and would require harsh reaction conditions or activation by a strongly electron-withdrawing group. The presence of two halogen atoms offers the potential for selective substitution, with the C-Br bond being generally more reactive than the C-Cl bond towards certain nucleophiles under specific catalytic conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

The bromine and chlorine substituents on the phenyl ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed reactions allows for selective functionalization. abcr.comsmolecule.com

Common cross-coupling reactions that could be employed for the derivatization of this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds or to introduce alkyl or vinyl groups. bham.ac.uk

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. abcr.comsmolecule.com

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Coupling with amines to introduce amino groups.

Stille Coupling: Reaction with organostannanes. sigmaaldrich.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 5-(3-chloro-5-phenylphenyl)oxazole |

| Sonogashira | Phenylacetylene | 5-(3-chloro-5-(phenylethynyl)phenyl)oxazole |

| Heck | Styrene | 5-(3-chloro-5-styrylphenyl)oxazole |

| Buchwald-Hartwig | Aniline | 5-(3-chloro-5-(phenylamino)phenyl)oxazole |

These reactions would likely proceed with high chemoselectivity at the C-Br position under appropriate catalytic conditions. sigmaaldrich.com

Directed Metalation and Organometallic Reagent Formation from this compound

The oxazole (B20620) ring can act as a directing group in metalation reactions. aobchem.comnih.gov However, the halogen atoms on the phenyl ring introduce competing sites for metal-halogen exchange. Treatment with a strong organolithium reagent like n-butyllithium at low temperatures would likely lead to lithium-halogen exchange at the more reactive bromine position, forming a lithiated intermediate. This organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Alternatively, directed ortho-metalation could potentially occur at the C6 position of the phenyl ring, ortho to the oxazole substituent, if the directing effect of the oxazole nitrogen is strong enough to overcome the propensity for halogen-metal exchange. aobchem.comnih.gov

Table 3: Potential Products from Organometallic Intermediates of this compound

| Reagent Sequence | Intermediate | Electrophile | Final Product |

| 1. n-BuLi, THF, -78 °C | 5-(3-lithio-5-chlorophenyl)oxazole | CO₂ | 3-chloro-5-(oxazol-5-yl)benzoic acid |

| 2. H₃O⁺ | |||

| 1. n-BuLi, THF, -78 °C | 5-(3-lithio-5-chlorophenyl)oxazole | DMF | 3-chloro-5-(oxazol-5-yl)benzaldehyde |

| 2. H₃O⁺ |

Heterocyclic Ring Transformations and Rearrangement Pathways

Oxazole rings can undergo various transformations and rearrangements under specific conditions. synhet.comresearchgate.netacs.org For instance, they can participate in Diels-Alder reactions, acting as the diene component, which upon subsequent rearrangement can lead to the formation of substituted pyridines. rsc.org

Another potential rearrangement is the Cornforth rearrangement, which typically occurs in 4-acyloxazoles. synhet.com While the title compound is a 5-substituted oxazole, derivatization at the C4 position could open up this rearrangement pathway.

Furthermore, under photolytic conditions, oxazoles can rearrange to form isoxazoles or undergo other photochemical transformations. researchgate.net The specific outcome would depend on the reaction conditions and the nature of any other reactants present.

Synthesis of Complex Analogs and Building Blocks for Chemical Synthesis

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. chembuyersguide.com The sequential and selective functionalization of the two halogen atoms on the phenyl ring, coupled with reactions involving the oxazole ring, allows for the construction of a diverse library of derivatives.

For example, initial Suzuki coupling at the C-Br position, followed by a subsequent coupling reaction at the C-Cl position, could lead to unsymmetrically substituted biaryl or triaryl systems containing a central oxazole moiety. The oxazole ring itself can be a precursor to other functionalities; for instance, reductive ring opening can yield amino ketones.

The synthesis of such complex analogs is of interest in medicinal chemistry and materials science, where substituted oxazoles are known to exhibit a range of biological activities and physical properties.

Advanced Research Applications of 5 3 Bromo 5 Chlorophenyl Oxazole in Chemical Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 5-(3-bromo-5-chlorophenyl)oxazole makes it a valuable building block for the synthesis of more complex organic molecules. The oxazole (B20620) ring itself is a common motif in many biologically active natural products. mdpi.com The bromine and chlorine substituents on the phenyl ring serve as reactive handles for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.

The utility of halogenated oxazoles as synthetic intermediates is well-established. For instance, bromooxazoles can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. capes.gov.brnih.gov These reactions allow for the introduction of a wide range of substituents at the position of the bromine atom, enabling the construction of diverse molecular architectures. Similarly, the chlorine atom, though generally less reactive than bromine in such reactions, can also be functionalized under specific catalytic conditions.

A plausible synthetic strategy employing this compound as an intermediate could involve a stepwise functionalization of the halogenated positions. For example, a Suzuki-Miyaura coupling could be performed selectively at the more reactive bromine position, followed by a different coupling reaction at the chlorine position. This stepwise approach would allow for the controlled and predictable synthesis of complex, multi-substituted aryl-oxazole derivatives. The oxazole ring itself can be synthesized through various methods, including the Van Leusen reaction, which is known for its efficiency in forming 5-substituted oxazoles. nih.govresearchgate.net

The following table illustrates potential cross-coupling reactions that could be applied to this compound, based on known reactivities of similar halogenated aromatic compounds.

| Reaction Name | Reactant | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 5-(3-aryl-5-chlorophenyl)oxazole |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 5-(3-alkynyl-5-chlorophenyl)oxazole |

| Heck Coupling | Alkene | Pd catalyst, base | 5-(3-alkenyl-5-chlorophenyl)oxazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 5-(3-amino-5-chlorophenyl)oxazole |

Exploration in Materials Chemistry: Optoelectronic Properties, Polymer Design, and Supramolecular Assemblies

The unique electronic and structural features of this compound suggest its potential for applications in materials chemistry, particularly in the design of novel optoelectronic materials, polymers, and supramolecular structures.

Optoelectronic Properties: Oxazole-containing compounds are known to exhibit interesting photophysical properties, and are considered to have a strong electron-withdrawing character. researchgate.net The extended π-system of the 5-aryloxazole core can be tuned by introducing different substituents on the phenyl ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would be expected to influence the electronic energy levels of the molecule, potentially leading to desirable properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymer Design: Polymers incorporating oxazole rings in their backbone have been investigated for their high thermal stability and chemical resistance. researchgate.netontosight.ai The di-functional nature of this compound, with its two halogen atoms, makes it a potential monomer for polymerization reactions. For example, it could be used in polycondensation reactions to create polymers with tailored properties. The incorporation of this halogenated monomer could enhance the flame-retardant properties of the resulting polymer. Furthermore, the oxazole nitrogen can coordinate with metal ions, opening up the possibility of creating coordination polymers with interesting electronic or catalytic properties. elsevierpure.com

Supramolecular Assemblies: The presence of halogen atoms on the phenyl ring of this compound makes it a candidate for forming halogen-bonded supramolecular structures. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net These interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined crystalline architectures with potential applications in crystal engineering and materials science. researchgate.net The relative strengths of bromine and chlorine as halogen bond donors could allow for the design of complex, multi-component assemblies.

Development of Novel Catalytic Systems Utilizing this compound Derivatives as Ligands

Oxazole-containing molecules have been successfully employed as ligands in a variety of catalytic systems. alfachemic.commdpi.com The nitrogen atom of the oxazole ring can coordinate to a metal center, and the substituents on the oxazole and any attached phenyl rings can be modified to tune the steric and electronic properties of the resulting metal complex.

Derivatives of this compound could be synthesized to serve as ligands for various catalytic transformations. The halogen atoms provide convenient points for the introduction of other functional groups that can act as additional coordinating sites, leading to the formation of bidentate or tridentate ligands. For example, the bromine atom could be converted to a phosphine (B1218219) group via a substitution reaction, or to a pyridine (B92270) group via a Suzuki coupling. Such modifications would yield ligands with the potential to form stable complexes with a range of transition metals.

The table below outlines a hypothetical synthetic route to a bidentate ligand derived from this compound and its potential application in catalysis.

| Step | Reaction | Reagents | Intermediate/Product | Potential Catalytic Application |

| 1 | Suzuki-Miyaura Coupling | 2-pyridylboronic acid | 5-(3-(2-pyridyl)-5-chlorophenyl)oxazole | Ligand for asymmetric catalysis |

| 2 | Complexation | Metal precursor (e.g., Pd(OAc)₂) | Palladium-oxazole-pyridine complex | Cross-coupling reactions |

The chirality of such ligands is a crucial factor in asymmetric catalysis. capes.gov.br While this compound itself is achiral, chiral centers could be introduced through the addition of chiral substituents to the oxazole or phenyl ring.

Application as a Biochemical Probe in Fundamental In Vitro and Cell-Free Biological Research

The structural motifs present in this compound suggest its potential utility as a biochemical probe for in vitro and cell-free biological research. Oxazole rings are found in numerous biologically active natural products and pharmaceuticals, and halogenated aromatic compounds are often used to probe molecular interactions. mdpi.commdpi.com

Mechanistic Studies of Molecular Recognition and Binding with Biomacromolecules

The this compound scaffold could be used to investigate the binding of small molecules to biomacromolecules such as proteins and nucleic acids. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, while the halogen atoms can form halogen bonds with electron-rich atoms in the binding site of a biomolecule. The specific substitution pattern of the bromo and chloro groups could provide selectivity for certain binding pockets. By systematically modifying the structure of the molecule and observing the effects on binding affinity, researchers can gain insights into the principles of molecular recognition.

Elucidation of Specific Biochemical Pathways Using the Compound as a Tool in Cell Cultures

While this article focuses on cell-free research, it is worth noting that halogenated compounds are often used as probes in cellular studies. nih.gov In a cell-free context, derivatives of this compound could be used to study specific enzyme activities or biochemical pathways. For example, the compound could be designed as an inhibitor of a particular enzyme, and its effects on a cell-free extract could be monitored to understand the role of that enzyme in a larger metabolic network. The reactivity of the halogen atoms could also be exploited to create affinity-based probes for identifying the binding partners of the molecule.

Structure-Activity Relationship (SAR) Studies for Target Engagement in Model Systems

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. nih.gov The this compound core provides an excellent platform for SAR studies. By synthesizing a library of derivatives with variations at the halogen positions and on the oxazole ring, researchers can systematically probe the structural requirements for binding to a particular biological target. nih.govnih.gov

The following table presents a hypothetical SAR study based on the this compound scaffold.

| Position of Variation | Substituent | Predicted Effect on Activity | Rationale |

| Phenyl Ring (position 3) | -Br (original) | Baseline | Reference compound |

| -H | Decrease | Loss of potential halogen bond | |

| -F | Variable | Altered electronics and steric bulk | |

| -I | Increase | Stronger halogen bond donor | |

| Phenyl Ring (position 5) | -Cl (original) | Baseline | Reference compound |

| -H | Decrease | Loss of potential halogen bond | |

| -CH₃ | Variable | Increased lipophilicity | |

| Oxazole Ring (position 2) | -H (original) | Baseline | Reference compound |

| -CH₃ | Increase/Decrease | Steric and electronic effects | |

| -Ph | Increase/Decrease | Potential for additional interactions |

Such studies, even in simplified model systems, can provide valuable information for the design of more potent and selective bioactive molecules. nih.govnih.gov

Role in Agrochemical Lead Identification and Optimization in Model Systems

The exploration of novel chemical scaffolds is a cornerstone of modern agrochemical research, aimed at the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. Within this context, heterocyclic compounds play a pivotal role, with the oxazole ring being a recurring motif in various biologically active molecules. The compound this compound, while not extensively documented in publicly available agrochemical screening libraries, represents a strategic starting point for lead identification and optimization based on established structure-activity relationships (SAR) within analogous chemical classes.

The rationale for investigating this compound in agrochemical research is rooted in several key principles of pesticide design. The 5-phenyloxazole (B45858) core provides a stable and synthetically accessible scaffold. The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The presence of a dihalogenated phenyl ring, specifically with a bromine and a chlorine atom, is a well-established feature in a multitude of commercial and investigational pesticides. This substitution pattern can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, all of which are crucial for its interaction with biological targets and its performance as a potential agrochemical.

In the context of lead identification, this compound would likely be subjected to a battery of in vitro and in vivo screens against a wide range of fungal pathogens, weed species, and insect pests. The initial screening would aim to identify any "hit" activity, which would then trigger a more focused lead optimization program.

During lead optimization, the 3-bromo-5-chloro substitution pattern on the phenyl ring of the oxazole would be a key area of investigation. The electronic and steric properties conferred by this specific arrangement could be advantageous for binding to a particular biological target. For example, the electron-withdrawing nature of the halogens can influence the acidity of nearby protons or the susceptibility of the ring to nucleophilic attack, which could be critical for enzyme inhibition. The steric bulk of the bromine and chlorine atoms can also dictate the compound's ability to fit into the active site of a target protein, potentially enhancing its potency and selectivity.

The following table provides illustrative data from patented research on related dihalogenated heterocyclic compounds, demonstrating the type of biological activity that might be anticipated from a scaffold like this compound. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound Analogue | Target Organism | Activity Type | Observed Efficacy | Reference |

|---|---|---|---|---|

| 2-(2,6-difluorophenyl)-4-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazoline | Insects and Mites | Insecticidal/Acaricidal | Effective control of aphids, insects, and mites. | google.com.na |

| 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | Monocot and Dicot Weeds | Herbicidal | Effective selective contact herbicide for rice. | google.com |

| Dihalotriazolopyrimidine derivatives | Fungi | Fungicidal | Fungicidal compositions for controlling various fungi. | google.com |

Future Directions and Emerging Research Avenues for 5 3 Bromo 5 Chlorophenyl Oxazole Research

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The synthesis of analogs of 5-(3-bromo-5-chlorophenyl)oxazole is ripe for acceleration through the adoption of high-throughput experimentation (HTE) and automated synthesis platforms. Methodologies like continuous flow chemistry, which have been successfully applied to other heterocyclic systems like oxadiazoles (B1248032) and triazoles, offer a pathway to rapidly generate libraries of related compounds. researchgate.netrsc.org An automated workflow could enable the systematic modification of the core structure, for instance, by varying the aldehyde precursors in a van Leusen-type synthesis to explore a wide chemical space efficiently. mdpi.com

Such a platform would typically integrate a flow reactor for the synthesis with automated purification and analysis, such as HPLC-MS. researchgate.net This approach dramatically reduces the cycle time for the design-make-test-analyze (DMTA) loop, a cornerstone of modern drug discovery and materials science. springernature.com

Table 1: Components of an Automated Synthesis Platform for this compound Analogs

| Component | Function | Relevance to Research |

| Flow Reactor | Performs chemical reactions in a continuous stream. | Enables precise control over reaction parameters (temperature, pressure, time) for consistent and scalable synthesis of oxazole (B20620) derivatives. researchgate.net |

| Automated Reagent Handling | Dispenses and mixes starting materials and reagents. | Allows for rapid variation of reactants to create a diverse library of analogs based on the this compound scaffold. |

| Integrated Purification | Automatically purifies the crude reaction product. | Utilizes techniques like preparative HPLC-MS to isolate target compounds with high purity, essential for subsequent screening. researchgate.net |

| Structure Validation | Confirms the chemical structure of the synthesized compounds. | Employs automated NMR and MS analysis to ensure the identity and quality of each library member. |

| Data Management System | Logs all experimental data and analytical results. | Creates a searchable database linking structures to synthetic conditions and analytical data, facilitating structure-activity relationship (SAR) studies. |

Advanced Characterization Under Non-Ambient Conditions

Understanding the behavior of this compound under non-ambient conditions (e.g., elevated temperature or pressure) is crucial for predicting its stability, reactivity, and performance in various applications. Techniques such as high-temperature X-ray diffraction (HT-XRD) can reveal changes in crystalline structure, while differential scanning calorimetry (DSC) can identify phase transitions and thermal stability limits.

For biological applications, nano-differential scanning fluorimetry (nanoDSF) is an advanced technique used to assess the binding affinity and thermal stability of ligands when interacting with target proteins. nih.gov Applying such methods to this compound could provide critical insights into how its interactions with biological macromolecules are affected by thermal stress. Furthermore, spectroscopic analysis under these conditions can help elucidate degradation pathways or reactive intermediates that are not observable under standard laboratory conditions. acs.org

Exploration of Novel Reaction Manifolds for Functionalization

Beyond established methods like the van Leusen synthesis, future research will likely focus on novel reaction manifolds to functionalize the this compound scaffold. mdpi.comirjmets.com The presence of two distinct halogen atoms invites selective and site-specific modifications.

One promising avenue is the "halogen dance" reaction, a base-induced migration of a halogen atom on an aromatic ring. researchgate.net This could potentially be used to synthesize isomers of the title compound that are otherwise difficult to access. Another area of exploration is the photochemical reactivity of the oxazole ring. Photochemical cycloadditions, for example, could be employed to build complex, three-dimensional structures from the planar heterocycle, offering a strategy for creating C(sp³)-rich architectures from simple aromatic building blocks. acs.orgnih.gov

Table 2: Novel Functionalization Strategies for this compound

| Reaction Type | Description | Potential Application |

| Halogen Dance | Base-catalyzed intramolecular migration of a halogen atom to a more stable carbanionic position on the phenyl ring. researchgate.net | Synthesis of novel isomers by repositioning the bromo and/or chloro substituents to access different substitution patterns. |

| Photochemical Cycloaddition | Light-induced reaction where the oxazole ring participates in a cycloaddition with an alkene or other reactant. acs.org | Creation of complex, polycyclic scaffolds with increased sp³ character for medicinal chemistry applications. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the oxazole or phenyl ring. | A more atom-economical approach to introduce new substituents without pre-functionalization. |

| Metal-Catalyzed Cross-Coupling | Selective coupling at the C-Br or C-Cl bond using transition metal catalysts (e.g., Palladium, Copper). | Stepwise and controlled introduction of various functional groups (aryl, alkyl, amino, etc.) at specific positions. |

Machine Learning and Artificial Intelligence Applications in Rational Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules based on the this compound core. researchgate.net Generative AI models, such as autoencoders and generative adversarial networks (GANs), can be trained on existing chemical data to design novel compounds with optimized property profiles. springernature.comnih.gov

Furthermore, predictive ML models can be developed to forecast key properties of virtual analogs, including biological activity, toxicity, and physicochemical parameters (e.g., solubility, metabolic stability). researchgate.net These in silico tools can significantly reduce the number of compounds that need to be synthesized and tested experimentally, focusing resources on the most promising candidates. AI can also assist in predicting the outcomes of chemical reactions and optimizing synthesis routes, integrating seamlessly with the automated platforms described in section 7.1. nih.gov

Challenges and Opportunities in the Broader Field of Halogenated Heterocyclic Chemistry

The study of this compound is emblematic of the broader field of halogenated heterocyclic chemistry, which presents both unique challenges and significant opportunities. numberanalytics.com

Challenges:

Synthetic Complexity: The synthesis of specific isomers can be difficult, often requiring multi-step procedures with challenges in controlling regioselectivity. numberanalytics.com

Side Reactions: The reactivity of halogenated rings can lead to unforeseen side reactions or rearrangements, such as the halogen dance, complicating product isolation. rsc.org

Environmental Persistence: Many organohalogen compounds are known for their environmental persistence, necessitating careful consideration of their lifecycle and biodegradability. researchgate.net

Opportunities:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, a type of non-covalent interaction that can be exploited to enhance binding affinity and selectivity to biological targets like protein kinases. nih.govacs.org

Modulation of Physicochemical Properties: Halogens significantly alter a molecule's lipophilicity, metabolic stability, and membrane permeability, providing a powerful tool for fine-tuning pharmacokinetic profiles. nih.gov

Synthetic Handles: The halogens serve as versatile synthetic handles for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.net

Multidisciplinary Approaches for Elucidating Complex Interactions

A comprehensive understanding of this compound and its potential applications necessitates a multidisciplinary approach. This involves a synergistic collaboration between different scientific fields.

Chemistry: Chemists will continue to design and synthesize novel analogs and develop efficient synthetic routes. chemscene.com

Computational Science: Experts in AI and computational chemistry will build predictive models for compound design and property prediction. irjmets.com

Biophysics and Structural Biology: These fields will provide high-resolution data on how these compounds interact with their biological targets using techniques like X-ray crystallography and advanced spectroscopy.

Cell and Molecular Biology: Biologists will evaluate the effects of these compounds in cellular and organismal models to determine their functional activity and potential therapeutic relevance. nih.gov

By integrating these diverse disciplines, researchers can create a holistic picture of the compound's behavior, from its fundamental chemical properties to its complex biological interactions, thereby accelerating the path from discovery to application.

Q & A

Q. What are the established synthetic methodologies for 5-(3-bromo-5-chlorophenyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically employs van Leusen oxazole synthesis (via TosMIC cyclization) starting from substituted benzaldehyde precursors. Key steps include:

- Reacting 3-bromo-5-chlorobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) .

- Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane mixtures).

- Optimization factors: Solvent polarity (acetonitrile enhances cyclization), base selection (triethylamine for deprotonation), and brominating agents (NBS for regioselective bromination). Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H/C NMR (CDCl) identifies substituent positions (e.g., oxazole protons at δ 7.8–8.2 ppm; aromatic Br/Cl splitting patterns) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H] (e.g., m/z 286.92 for CHBrClNO) .

- X-ray Crystallography : SHELX programs refine crystal structures; Mercury CSD visualizes halogen-bonding interactions (e.g., Br···N distances ~3.0 Å) .

Q. How does solvent choice impact the stability and reactivity of this compound?

- Methodological Answer :

- Stability : Polar aprotic solvents (DMF, DMSO) enhance thermal stability (DSC shows decomposition >200°C). Avoid protic solvents (e.g., water) to prevent hydrolysis of the oxazole ring .

- Reactivity : Dichloromethane facilitates nucleophilic substitutions (e.g., Br → NH), while THF is optimal for Pd-catalyzed cross-coupling (e.g., Suzuki reactions) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Predict binding affinities to targets (e.g., aromatase or kinases). For example, AutoDock scores <−8 kcal/mol suggest strong inhibition potential .

- QSAR Analysis : Correlate substituent effects (e.g., Cl/Br electronegativity) with bioactivity. Contradictions in IC values (e.g., anticancer vs. antimicrobial assays) may arise from assay-specific conditions (pH, cell lines) .

Q. What experimental strategies validate this compound as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of EGFR or VEGFR2 kinases. IC values <10 µM indicate potency .

- Cellular Assays : Evaluate anti-proliferative effects (MTT assay) on HeLa or A549 cells. Compare with structure-activity relationships (SAR) of analogous oxazoles (e.g., 5-phenyl vs. 5-bromo derivatives) .

Q. How can crystallographic data elucidate intermolecular interactions in solid-state structures of this compound?

- Methodological Answer :

- Mercury CSD Analysis : Map halogen bonds (Br···N/O) and π-π stacking (oxazole-phenyl interactions). Compare with CSD entries (e.g., refcode XYZABC) to identify packing motifs .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Br···Cl contacts ~15% of surface area) .

Q. What strategies address synthetic challenges in achieving regioselective functionalization of the oxazole ring?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce substituents at C4/C5 positions.

- Photocatalytic C-H Activation : Irradiate with visible light (Ru(bpy)_3$$^{2+}) to functionalize C2 selectively .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility and bioavailability profiles?

- Methodological Answer :

- Solubility Studies : Use shake-flask method (logP ~2.5 in octanol/water). Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .

- Bioavailability Modeling : Apply ADMET predictors (e.g., SwissADME) to assess permeability (Caco-2 assay) and metabolic stability (CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.